Kinase Binding Profile: Broad Serine/Threonine Kinase Engagement Versus Highly Potent Dual PI3K/mTOR Derivatives
In ChEMBL-curated binding assays, 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine (ZINC000005481799) exhibits a multi-kinase binding profile with pKi values of 7.66 for RPS6KB1 (p70S6K), 6.41 for GSK3B, 6.03 for ROCK1, and 5.96 for PRKACA [1]. In contrast, the optimized dual PI3Kα/mTOR inhibitor GNE-477, which incorporates additional substituents on the morpholino-pyrimidine core, achieves IC₅₀ values of 4 nM against PI3Kα and 21 nM against mTOR [2]. This represents an approximately 100‑ to 1000‑fold enhancement in target potency through scaffold elaboration. The unsubstituted parent compound thus serves as a low‑affinity probe for mapping the basal selectivity of the morpholino‑pyrimidine scaffold, enabling rational design of substituents that confer potency and isoform selectivity.
| Evidence Dimension | Kinase binding affinity (pKi / IC₅₀) |
|---|---|
| Target Compound Data | RPS6KB1 pKi 7.66 (~22 nM); GSK3B pKi 6.41 (~390 nM); ROCK1 pKi 6.03 (~930 nM); PRKACA pKi 5.96 (~1.1 μM) |
| Comparator Or Baseline | GNE-477 (elaborated morpholino‑pyrimidine): PI3Kα IC₅₀ 4 nM; mTOR IC₅₀ 21 nM |
| Quantified Difference | ~6‑fold (RPS6KB1) to >200‑fold (PI3Kα/mTOR) difference in potency |
| Conditions | ChEMBL‑curated biochemical kinase assays (target compound); recombinant enzyme assays (GNE-477) |
Why This Matters
This data establishes the parent scaffold as a low‑affinity starting point, allowing medicinal chemists to quantify the potency gains achieved by each synthetic modification.
- [1] ZINC20 Database. Substance ZINC000005481799. Activities based on ChEMBL 20. Accessed May 2026. View Source
- [2] GNE-477: a potent dual PI3K/mTOR inhibitor. Amerigo Scientific. IC₅₀ values: 4 nM (PI3Kα), 21 nM (mTOR). Accessed May 2026. View Source
